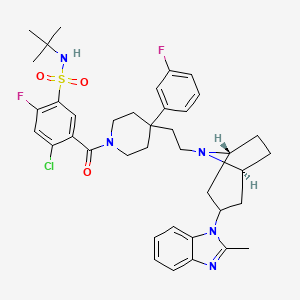

CCR5 antagonist 1

Vue d'ensemble

Description

L'antagoniste du CCR5 1 est une petite molécule qui inhibe le récepteur des chimiokines C-C de type 5 (CCR5). Ce récepteur est un membre de la famille des récepteurs couplés aux protéines G et joue un rôle crucial dans le système immunitaire en médiant la migration des cellules immunitaires vers les sites d'inflammation. Le CCR5 est également un corécepteur pour les souches macrophages-tropes du virus de l'immunodéficience humaine de type 1 (VIH-1), facilitant l'entrée virale dans les cellules hôtes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'antagoniste du CCR5 1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. . Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles spécifiques de la température et de la pression pour optimiser le rendement et la pureté.

Méthodes de production industrielle : La production industrielle de l'antagoniste du CCR5 1 implique le passage de la synthèse en laboratoire à une échelle plus grande tout en maintenant la qualité et la constance du produit final. Ce processus peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir que le composé répond aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L'antagoniste du CCR5 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut modifier son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule, ce qui peut renforcer ses propriétés antagonistes.

Substitution : Les réactions de substitution, telles que la substitution nucléophile ou électrophile, peuvent introduire de nouveaux groupes fonctionnels qui peuvent améliorer l'efficacité du composé

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'antagoniste du CCR5 1 avec des groupes fonctionnels modifiés, qui peuvent présenter des niveaux d'activité biologique et de propriétés pharmacocinétiques différents .

4. Applications de la recherche scientifique

L'antagoniste du CCR5 1 a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Principalement étudié pour son potentiel à inhiber l'entrée du VIH-1 dans les cellules hôtes, ce qui en fait un candidat prometteur pour la thérapie antirétrovirale

5. Mécanisme d'action

L'antagoniste du CCR5 1 exerce ses effets en se liant au récepteur CCR5 à la surface des cellules immunitaires. Cette liaison empêche l'interaction entre le récepteur et ses ligands naturels, tels que la protéine inflammatoire des macrophages 1 alpha (MIP-1α), la protéine inflammatoire des macrophages 1 bêta (MIP-1β) et régulée lors de l'activation, exprimée dans les cellules T normales et sécrétée (RANTES). En bloquant cette interaction, l'antagoniste du CCR5 1 inhibe les voies de signalisation qui conduisent à la migration des cellules immunitaires et à l'inflammation . En outre, il empêche le VIH-1 d'utiliser le CCR5 comme corécepteur pour l'entrée virale dans les cellules hôtes, inhibant ainsi la réplication virale .

Composés similaires :

Maraviroc : Un autre antagoniste du CCR5 utilisé dans le traitement de l'infection par le VIH-1.

Aplaviroc : Un autre antagoniste du CCR5 qui a été interrompu en raison de problèmes de sécurité.

Unicité : L'antagoniste du CCR5 1 est unique dans son affinité de liaison spécifique et sa sélectivité pour le récepteur CCR5, ce qui peut entraîner un profil d'efficacité et de sécurité différent par rapport aux autres antagonistes du CCR5. Sa structure chimique et ses groupes fonctionnels distincts contribuent à ses propriétés pharmacologiques uniques .

Applications De Recherche Scientifique

CCR5 antagonist 1 has a wide range of scientific research applications, including:

Mécanisme D'action

CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.

Aplaviroc: Another CCR5 antagonist that was discontinued due to safety concerns.

Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .

Propriétés

IUPAC Name |

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJBOSYROBLSKR-BWMKXQIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

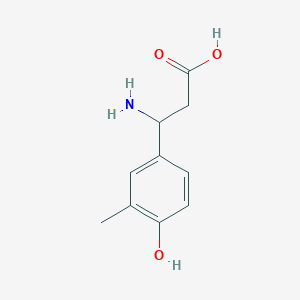

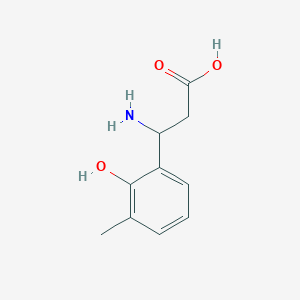

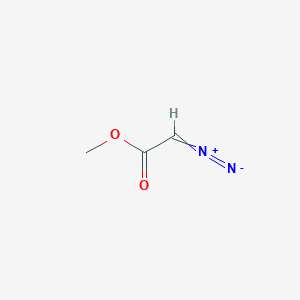

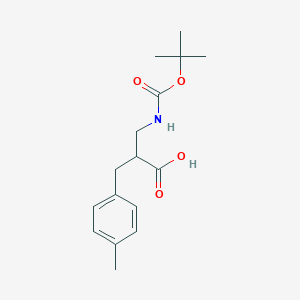

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

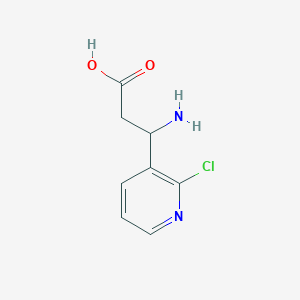

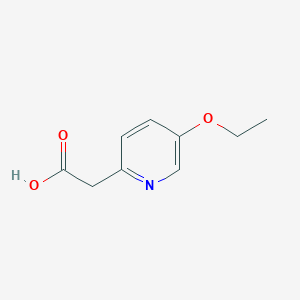

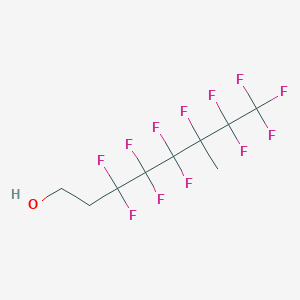

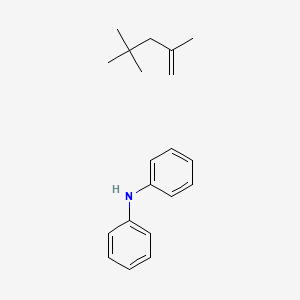

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.